benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic compound that features a benzothiazole ring, a triazole ring, and an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multiple steps. One common method starts with the preparation of substituted 2-amino benzothiazoles, which are then coupled with phenyl anthranilic acid to form intermediate compounds. These intermediates are further treated with chloroethyl derivatives to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) to exert anti-inflammatory effects. Molecular docking studies have shown that this compound can bind to protein receptors, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
- 2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzothiazole derivatives
Uniqueness
Benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is unique due to its combination of benzothiazole, triazole, and azetidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c25-19(18-20-15-8-4-5-9-17(15)26-18)23-10-14(11-23)24-12-16(21-22-24)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSBWDUBZTUTOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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